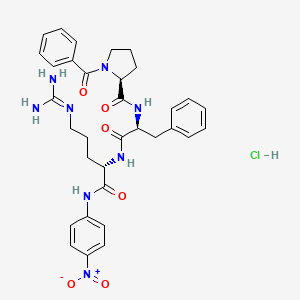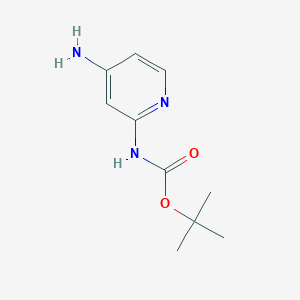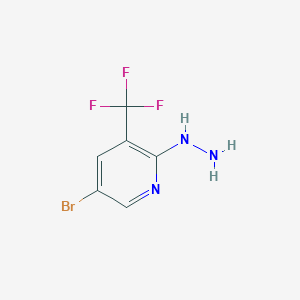
1-(5-溴-3-(三氟甲基)吡啶-2-基)肼
描述
1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine is a chemical compound with the CAS Number: 1374652-48-8 . Its IUPAC name is 5-bromo-2-hydrazino-3-(trifluoromethyl)pyridine . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrF3N3/c7-3-1-4(6(8,9)10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13) and the InChI key is XCIFBROMZAGYAN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 256.02 . It is recommended to be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .科学研究应用
抗菌活性
1-(5-溴-3-(三氟甲基)吡啶-2-基)肼衍生物已被探索其抗菌特性。例如,从异烟酸肼(一种与 1-(5-溴-3-(三氟甲基)吡啶-2-基)肼相关的化合物)开始合成新的 1,2,4-三唑,在各种化合物中表现出良好至中等的抗菌活性 (Bayrak 等,2009)。
新型化合物的合成
使用 1-(5-溴-3-(三氟甲基)吡啶-2-基)肼或类似结构合成了各种新型化合物。例如,一项研究探索了与目标化合物密切相关的 5-羟基-5-三氟甲基-4,5-二氢吡唑的形成和脱水 (Singh 等,1999)。
潜在的抗癌剂
合成了与 1-(5-溴-3-(三氟甲基)吡啶-2-基)肼密切相关的新型腙化合物,并将其评估为潜在的抗癌剂。该研究发现,合成的化合物表现出很高的清除活性,并对人乳腺癌和结肠癌细胞系显示出有效的细胞毒性作用 (Noma 等,2020)。
结构表征
该化合物还被用于专注于新化学实体结构表征的研究中。例如,2-羟乙基肼与三氟甲基-β-二酮(在结构上与 1-(5-溴-3-(三氟甲基)吡啶-2-基)肼相关)的反应导致新的中间体的鉴定和表征 (Montoya 等,2007)。
分散染料的应用
合成了 1-(5-溴-3-(三氟甲基)吡啶-2-基)肼的衍生物并将其用作分散染料,证明了它在纺织化学领域的效用 (Ho,2005)。
过渡金属配合物
该化合物已被用于合成过渡金属配合物。一项涉及使用与 1-(5-溴-3-(三氟甲基)吡啶-2-基)肼在结构上相似的配体的单核配合物合成的研究突出了其在配位化学中的潜力 (Diop 等,2019)。
安全和危害
未来方向
Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
作用机制
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s possible that the compound interacts with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.
生化分析
Biochemical Properties
1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in biochemical pathways. For instance, it has been observed to interact with hydrazine derivatives, affecting their activity and stability . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the overall biochemical properties of the compound.
Cellular Effects
The effects of 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions often involve the formation of covalent bonds with target enzymes, leading to their inhibition or activation . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity may occur . High doses of the compound have been associated with adverse effects such as organ toxicity and metabolic disturbances.
Metabolic Pathways
1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine within cells and tissues are essential for its activity. The compound is transported through specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its effects. The subcellular localization of the compound can also influence its stability and activity, affecting its overall efficacy.
属性
IUPAC Name |
[5-bromo-3-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF3N3/c7-3-1-4(6(8,9)10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIFBROMZAGYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856546 | |
| Record name | 5-Bromo-2-hydrazinyl-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-48-8 | |
| Record name | 5-Bromo-2-hydrazinyl-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375616.png)

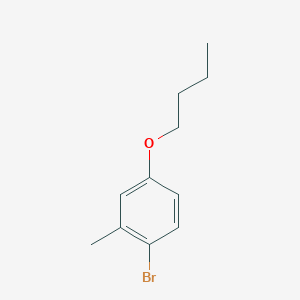
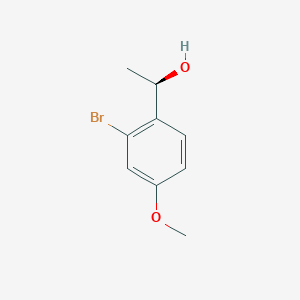
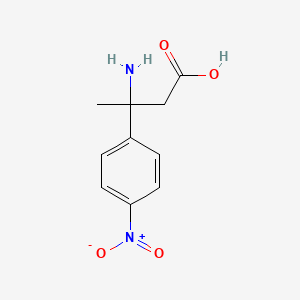
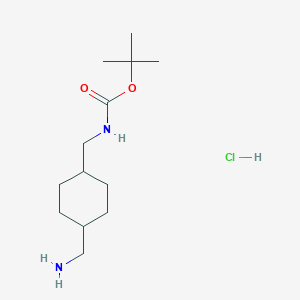
![1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1375627.png)

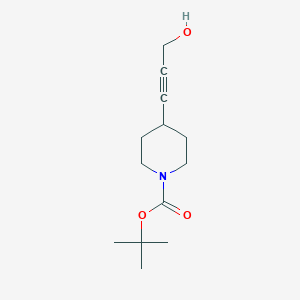
![rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate](/img/structure/B1375632.png)
![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride](/img/structure/B1375633.png)
